2-(Naphthalen-1-yl)benzaldehyde

Vue d'ensemble

Description

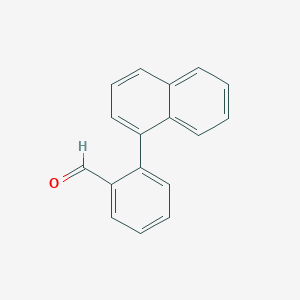

2-(Naphthalen-1-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 2-position with a naphthalen-1-yl group. Its molecular structure (C₁₇H₁₂O) combines the electron-withdrawing aldehyde group with the extended π-conjugation of the naphthalene moiety, imparting unique electronic and steric properties. Key spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 9.63 (s, 1H, aldehyde), 8.12–7.41 (m, aromatic protons) .

- ¹³C NMR (CDCl₃): δ 191.9 (aldehyde carbon), 144.1–124.9 (aromatic carbons) .

This compound is synthesized via interannular C–H arylation, achieving a 78% yield under optimized conditions (two equivalents of iodide substrate) . Its planar structure and conjugation make it valuable in materials science, particularly for synthesizing spirobifluorene hosts in OLEDs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)benzaldehyde typically involves the reaction of naphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4

Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)

Major Products Formed:

Oxidation: 2-(Naphthalen-1-yl)benzoic acid

Reduction: 2-(Naphthalen-1-yl)benzyl alcohol

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Organic Synthesis

2-(Naphthalen-1-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for creating new compounds.

Materials Science

In materials science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs). The unique electronic properties of naphthalene derivatives contribute to the efficiency and performance of OLED devices, making them suitable for applications in display technology.

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for drug development. Research has indicated that derivatives of this compound possess:

- Antimicrobial Properties : Effective against various bacterial strains, suggesting potential use as an antibacterial agent.

- Cytotoxic Effects : Certain derivatives have shown promising results in inducing apoptosis in cancer cell lines, indicating their potential as anticancer agents.

- Anti-inflammatory Activity : The compound interacts with specific enzymes involved in inflammatory responses, presenting opportunities for developing anti-inflammatory drugs.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows for the synthesis of various derivatives that can be employed across different sectors.

Anticancer Activity

A study published in Nature Communications highlighted modified naphthalene-based aldehydes that exhibited significant anticancer activity through enhanced apoptosis induction in breast cancer cell lines. The research demonstrated that structural modifications could enhance the cytotoxic effects of these compounds.

Antimicrobial Efficacy

Research documented in the Journal of Medicinal Chemistry showed that certain derivatives of this compound displayed improved antibacterial activity against multi-drug-resistant strains compared to standard antibiotics. This finding emphasizes the potential for developing new antimicrobial agents based on this compound.

Mechanistic Insights

Investigations into the interaction of this compound with specific biological targets have revealed pathways for targeting inflammatory diseases. These studies suggest a dual role as both an anti-inflammatory and anticancer agent, providing insights into its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Naphthaldehyde | Single naphthalene ring with an aldehyde group | More reactive due to less steric hindrance |

| Benzophenone | Two phenyl rings connected by a carbonyl group | Lacks naphthalene structure; used in UV filters |

| Phenylacetaldehyde | Phenyl group attached directly to an aldehyde | Simpler structure; less aromatic character |

The unique combination of naphthalene and benzaldehyde moieties in this compound imparts distinct chemical properties that enhance its potential applications in drug development and materials science.

Mécanisme D'action

The mechanism of action of 2-(Naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key Observations :

- Electronic Effects : The naphthalen-1-yl group enhances π-conjugation and steric bulk compared to thiophen-2-yl or simple aryl groups, improving charge transport in OLED materials .

- Synthetic Efficiency : Higher yields for 2-(Naphthalen-1-yl)benzaldehyde (78%) vs. 2-(thiophen-2-yl)benzaldehyde (43%) suggest superior reactivity in arylation reactions, likely due to reduced steric hindrance and favorable electronic interactions .

- Biological vs. Industrial Applications : Natural benzaldehydes like flavoglaucin exhibit bioactivity (e.g., antitumor), while synthetic derivatives are tailored for materials science or catalysis .

Spectroscopic and Reactivity Profiles

- Aldehyde Reactivity: The aldehyde group in this compound participates in condensation reactions (e.g., Claisen-Schmidt) to form chalcone-like intermediates, similar to indanone-based spiro compounds .

- Steric Hindrance : The naphthalen-1-yl group imposes greater steric constraints than smaller substituents (e.g., methoxymethyl), affecting regioselectivity in reactions like MACOS (Microwave-Assisted Continuous Flow Organic Synthesis) .

Activité Biologique

Overview

2-(Naphthalen-1-yl)benzaldehyde, also known as 1-naphthylbenzaldehyde, is an aromatic aldehyde with the molecular formula . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Its structure features a naphthalene ring attached to a benzaldehyde moiety, which contributes to its unique chemical properties.

Molecular Structure:

- Molecular Formula:

- Molecular Weight: 236.28 g/mol

- IUPAC Name: this compound

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism of action appears to involve the modulation of cell cycle regulators and the induction of oxidative stress, leading to cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 20 | ROS generation and mitochondrial dysfunction |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological effects of this compound are attributed to its ability to interact with various cellular targets. It is believed to exert its anticancer effects primarily through:

- Apoptosis Induction: Triggering intrinsic apoptotic pathways by affecting mitochondrial membrane potential.

- Cell Cycle Regulation: Altering the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

In terms of antimicrobial activity, it is thought to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

-

Study on Breast Cancer Cells:

A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in viability of MCF-7 cells, with an IC50 value of 15 µM. The study highlighted the compound's potential as a lead for developing new breast cancer therapeutics. -

Antimicrobial Efficacy:

Another investigation published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Naphthalen-1-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via palladium-catalyzed C–H activation or Suzuki-Miyaura cross-coupling. Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–120°C), and solvent choice (toluene or DMF). For example, interannular C–H arylation with aryl iodides under Pd catalysis achieves 78% yield when using two equivalents of iodide substrate .

- Data Contradiction : Lower yields (<50%) are observed with sterically hindered substrates, highlighting the need for optimized ligand systems (e.g., bulky phosphines or N-heterocyclic carbenes).

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- Analytical Workflow :

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm; the aldehyde proton resonates as a singlet near δ 10.1 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 190–195 ppm.

- IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde functional group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Risk Mitigation :

- Toxicity : Limited data on acute toxicity, but structural analogs (e.g., naphthalene derivatives) show respiratory and hepatic effects in mammals. Use fume hoods and PPE .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does this compound serve as a directing group in transition-metal-catalyzed C–H functionalization?

- Mechanistic Insight : The aldehyde acts as a transient directing group (TDG) in Pd-catalyzed reactions. For example, in enantioselective C–H activation, it coordinates to Pd(II), enabling regioselective arylation at the β-position of thiophene derivatives. The TDG is removed in situ via hydrolysis .

- Case Study : Electrocatalytic C–H activation using Pd achieves 85% enantiomeric excess (ee) with chiral ligands (e.g., BINOL-derived phosphoric acids) .

Q. What are the structural and electronic factors influencing the reactivity of this compound in heterocycle synthesis?

- Computational Analysis : DFT studies reveal that the naphthyl group enhances π-stacking, stabilizing transition states in cycloaddition reactions. For example, it facilitates [4+2] cyclization to form oxazolone derivatives (e.g., 4-(naphthalen-1-yl-methylidene)-1,3-oxazol-5-one) .

- Experimental Validation : X-ray data (CCDC deposition) confirm planarity between the naphthyl and benzaldehyde moieties, with a dihedral angle of 8.5° .

Q. What are the optimized conditions for synthesizing Schiff base derivatives from this compound?

- Procedure :

Condense with primary amines (e.g., aniline derivatives) in ethanol under reflux (12 h, 80°C).

Monitor by TLC (hexane:EtOAc = 4:1). Isolate via recrystallization (MeOH/CH₂Cl₂).

Characterize by HRMS and single-crystal XRD. Yields range from 60–85%, with electron-deficient amines requiring acid catalysis (e.g., 1% AcOH) .

Propriétés

IUPAC Name |

2-naphthalen-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJQFERWDGKJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.